molecular formula C21H26N4O3S B2602617 3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-95-8

3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2602617
CAS RN: 888435-95-8
M. Wt: 414.52
InChI Key: LLCAYJDAVGCNND-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Methyl 3-amino-1H-indole-2-carboxylates Synthesis : This study outlines the reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are obtained from reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to various products depending on the reactants used. This process illustrates the synthetic flexibility and the potential for creating a diverse range of compounds with possibly varied biological activities or other applications (Shestakov et al., 2009).

Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives : This research highlights the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showing a wide spectrum of biological activities such as antimicrobial, antiviral, anticancer, and more. These compounds were synthesized through simple and efficient methods, suggesting the potential for developing new therapeutic agents or research tools (Bassyouni & Fathalla, 2013).

properties

IUPAC Name

3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-14-7-9-24(10-8-14)17(26)13-29-21-23-18-15-5-3-4-6-16(15)22-19(18)20(27)25(21)11-12-28-2/h3-6,14,22H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCAYJDAVGCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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